molecular formula C2H6N2S B13527650 Ethanethiohydrazide CAS No. 62543-18-4

Ethanethiohydrazide

Cat. No.: B13527650
CAS No.: 62543-18-4
M. Wt: 90.15 g/mol
InChI Key: ZLRKALPKQZIMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiohydrazide is an organic compound with the molecular formula C₂H₆N₂S It is a derivative of hydrazine and contains both thio (sulfur) and hydrazide (NH-NH₂) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiohydrazide can be synthesized through the reaction of methyl dithioacetate with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent such as ethanol. The reaction proceeds as follows: [ \text{CH₃C(S)SCH₃} + \text{N₂H₄} \rightarrow \text{CH₃C(S)NHNH₂} + \text{CH₃SH} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Ethanethiohydrazide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides.

    Reduction: Thiols, amines.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Ethanethiohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have potential catalytic and electronic properties.

    Biology: this compound derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer and antimicrobial properties.

    Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethanethiohydrazide involves its interaction with biological molecules. The thio and hydrazide groups can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity, which is the basis for its antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways.

Comparison with Similar Compounds

    Thiosemicarbazide: Contains a similar thio and hydrazide functional group but with a different structure.

    Hydrazine: A simpler compound with only the hydrazide group.

    Thiourea: Contains a thio group but lacks the hydrazide functionality.

Uniqueness: Ethanethiohydrazide is unique due to the presence of both thio and hydrazide groups, which allows it to participate in a wider range of chemical reactions and interactions with biological molecules. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

62543-18-4

Molecular Formula

C2H6N2S

Molecular Weight

90.15 g/mol

IUPAC Name

ethanethiohydrazide

InChI

InChI=1S/C2H6N2S/c1-2(5)4-3/h3H2,1H3,(H,4,5)

InChI Key

ZLRKALPKQZIMPF-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.